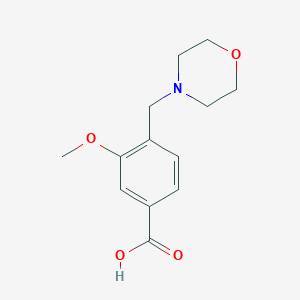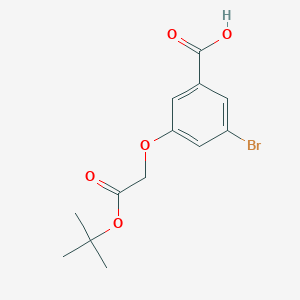
(4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin is a chemical compound that belongs to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors. It is a derivative of Empagliflozin, which is used in the treatment of type 2 diabetes mellitus by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion through urine .
Preparation Methods
The synthesis of (4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
(4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: It is used in biological studies to understand the mechanisms of glucose transport and metabolism.
Medicine: It is used in pharmacological studies to develop new treatments for diabetes and other metabolic disorders.
Industry: It is used in the pharmaceutical industry for the development and production of antidiabetic drugs .
Mechanism of Action
The mechanism of action of (4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin involves the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion through urine. The molecular targets include the SGLT2 proteins, and the pathways involved are primarily related to glucose metabolism and renal function .
Comparison with Similar Compounds
(4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin can be compared with other SGLT2 inhibitors such as:
- Canagliflozin
- Dapagliflozin
- Ertugliflozin These compounds share a similar mechanism of action but may differ in their pharmacokinetic properties, efficacy, and safety profiles. The uniqueness of this compound lies in its specific structural modifications that may offer advantages in terms of selectivity and potency .
Properties
Molecular Formula |
C21H25ClO8 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-hydroxyphenyl)-methoxymethyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C21H25ClO8/c1-28-19(11-3-6-13(24)7-4-11)14-9-12(5-8-15(14)22)21(29-2)20(27)18(26)17(25)16(10-23)30-21/h3-9,16-20,23-27H,10H2,1-2H3/t16-,17-,18+,19?,20-,21+/m1/s1 |
InChI Key |
XCXMIDPQEGVACY-GATVDHSRSA-N |
Isomeric SMILES |
COC(C1=CC=C(C=C1)O)C2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)Cl |
Canonical SMILES |
COC(C1=CC=C(C=C1)O)C2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline](/img/structure/B12079799.png)




![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)

![3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)
![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)

![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)

